molecular formula C10H13ClN2O B1381045 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride CAS No. 1803591-46-9

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride

Cat. No.: B1381045
CAS No.: 1803591-46-9
M. Wt: 212.67 g/mol
InChI Key: QGEPEANVINSZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride: is a chemical compound with the molecular formula C({10})H({13})ClN(_{2})O. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an isoindoline ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Isoindoline Ring: The initial step involves the cyclization of a suitable precursor to form the isoindoline ring. This can be achieved through a variety of methods, including intramolecular cyclization reactions under acidic or basic conditions.

    Amination: The introduction of the amino group is usually carried out through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential applications in the development of therapeutic agents. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline ring can engage in hydrogen bonding and hydrophobic interactions, facilitating the binding to active sites and modulating biological activity. The amino group can participate in nucleophilic attacks, influencing the compound’s reactivity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
  • 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one acetate
  • 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one sulfate

Uniqueness

Compared to its analogs, 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments and biological systems.

Properties

IUPAC Name

2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12;/h1-4H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPEANVINSZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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